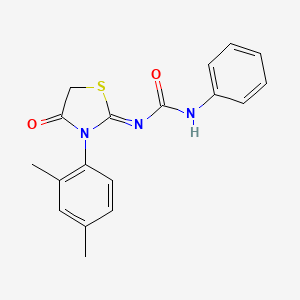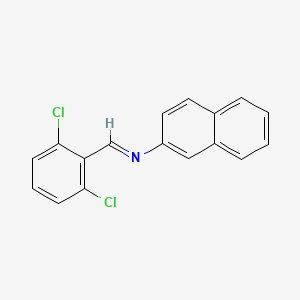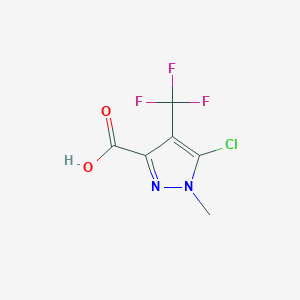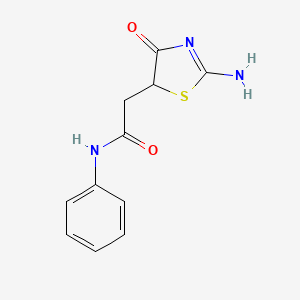
(Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Complexing Properties
The chemical under discussion, akin to alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates, showcases potential in synthesis and complexing properties. These compounds, obtained through the condensation of dimethyl and diethyl acetylenedicarboxylate with thioacetamides, exhibit utility in membrane processes as sodium cation carriers when treated with zinc in acetic acid, highlighting their significance in the study of membrane chemistry and potential applications in ion transport and separation technologies (Kosterina et al., 2004).
Antimicrobial and Anticancer Potentials
A series of derivatives containing the 4-oxothiazolidin structure have been synthesized and evaluated for their antimicrobial and anticancer potentials. These compounds have shown promising results in in vitro studies against various bacterial and fungal strains. For example, specific derivatives demonstrated significant activity against human colon cancer cell lines, suggesting the potential of these compounds in developing new treatments for infections and cancer (Deep et al., 2013).
Anticancer Activity Evaluation
Another set of studies focused on the synthesis of 2-phenyl thiazolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives, which were screened for their in vitro anticancer activity. These investigations revealed certain compounds exhibiting significant activity, opening avenues for the development of novel anticancer agents (Prabhu et al., 2015).
Electrochemical Oxidation Studies
The electrochemical behavior of related compounds, including 1-phenylpyrazolidin-3-ones, has been explored, indicating pathways to diverse products through nucleophilic attack on cationic species. These findings contribute to the understanding of the electrochemical properties of thiazolidine derivatives and their potential applications in chemical synthesis and modification (Bellamy et al., 1983).
HIV-1 and JSP-1 Inhibitors
Research into the synthesis of thioxothiazolidin-4-one derivatives has revealed potential applications as inhibitors of HIV-1 and JSP-1, showcasing the therapeutic potential of these compounds in treating viral infections and contributing to the ongoing search for effective antiviral drugs (Kamila et al., 2011).
Properties
IUPAC Name |
(1Z)-1-[3-(2,4-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-15(13(2)10-12)21-16(22)11-24-18(21)20-17(23)19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,23)/b20-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWVXDRTRIATMZ-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CSC2=NC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N\2C(=O)CS/C2=N\C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2835628.png)
![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2835630.png)
![2,5-Dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2835631.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2835633.png)



![(3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2835641.png)

![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835643.png)
![(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835644.png)

